(4-Bromopyridin-2-yl)methanamine hydrochloride molecular weight
(4-Bromopyridin-2-yl)methanamine hydrochloride molecular weight
An In-depth Technical Guide to (4-Bromopyridin-2-yl)methanamine Hydrochloride: Synthesis, Properties, and Applications
Introduction
(4-Bromopyridin-2-yl)methanamine hydrochloride is a pivotal heterocyclic building block in the fields of pharmaceutical and medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with a bromine atom and a methylamine hydrochloride group, offers a versatile scaffold for the synthesis of complex, biologically active molecules. The presence of multiple reactive sites allows for diverse chemical modifications, making it a valuable intermediate for drug discovery and development professionals. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, reactivity analysis, and essential safety information.
Physicochemical and Structural Properties
The foundational characteristics of (4-Bromopyridin-2-yl)methanamine hydrochloride are summarized below. The molecular weight of the hydrochloride salt is derived from the free base, (4-Bromopyridin-2-yl)methanamine (MW: 187.04 g/mol ), by the addition of hydrogen chloride.[1][2][3]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | (4-Bromopyridin-2-yl)methanamine hydrochloride | |
| CAS Number | 1001414-95-4 | [4] |
| Molecular Formula | C₆H₈BrClN₂ | [5] |
| Molecular Weight | 223.50 g/mol | [6] |
| Appearance | Typically an off-white to light yellow solid | [7] |
| Purity | Often supplied at ≥95% purity | [8] |
| Storage | Store under an inert atmosphere, in a dry, well-ventilated place.[9][10] |
Synthesis and Purification
The synthesis of (4-Bromopyridin-2-yl)methanamine hydrochloride can be achieved through various routes. A common and effective method involves the reduction of the corresponding nitrile, 4-bromo-2-cyanopyridine. This pathway is favored for its reliable yields and straightforward execution.
Experimental Protocol: Synthesis via Nitrile Reduction
This protocol outlines the reduction of 4-bromo-2-cyanopyridine followed by salt formation to yield the target compound.
Step 1: Reduction of 4-bromo-2-cyanopyridine
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In a suitably sized round-bottom flask, dissolve 4-bromo-2-cyanopyridine (1 equivalent) in an anhydrous solvent such as ethanol or methanol under an inert atmosphere (e.g., Nitrogen or Argon).
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Add a reducing agent. A common choice is a catalytic amount of a palladium catalyst (e.g., 10% Pd/C) or Raney Nickel.[11]
-
Pressurize the reaction vessel with hydrogen gas (typically 50 psi) or, for an alternative, add a chemical reducing agent like sodium borohydride in the presence of a cobalt(II) chloride catalyst.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude free base, (4-Bromopyridin-2-yl)methanamine, typically as an oil or solid.
Step 2: Formation of the Hydrochloride Salt
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Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
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Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (4-Bromopyridin-2-yl)methanamine hydrochloride.
Synthetic Workflow Diagram
Caption: Synthetic pathway from 4-bromo-2-cyanopyridine.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of (4-Bromopyridin-2-yl)methanamine hydrochloride stems from its two distinct reactive sites: the bromine atom on the pyridine ring and the primary amine of the methanamine side chain. This dual functionality allows for sequential and orthogonal chemical modifications, making it a valuable scaffold in the construction of compound libraries for drug discovery.[12]
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Reactions at the Bromine Atom: The C-Br bond is susceptible to a wide range of metal-catalyzed cross-coupling reactions. This enables the introduction of various aryl, heteroaryl, alkyl, or alkynyl groups, significantly increasing molecular complexity.
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
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Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
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Stille Coupling: Reaction with organostannanes.
-
-
Reactions at the Primary Amine: The aminomethyl group is a versatile nucleophile and can undergo numerous transformations.
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Acylation/Amide Formation: Reaction with acyl chlorides or carboxylic acids to form amides.
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Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
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Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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This multifaceted reactivity allows chemists to precisely engineer final molecular structures to optimize biological activity, selectivity, and pharmacokinetic properties.[12]
Diagram of Synthetic Versatility
Caption: Key reaction pathways for chemical modification.
Safety, Handling, and Storage
(4-Bromopyridin-2-yl)methanamine hydrochloride is considered hazardous and requires careful handling in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8][10] It may also cause respiratory irritation.[13][14]
Table 2: Hazard and Precautionary Information
| Category | Statements | Reference(s) |
| Hazard Statements (H) | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [8][13][14] |
| Precautionary Statements (P) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13][14] |
Handling and Storage:
-
Handling: Use only in a well-ventilated area or outdoors.[13] Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke when using this product.[14]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[13] The compound may be air and moisture-sensitive (hygroscopic), so storage under an inert atmosphere is recommended.[9][10]
Conclusion
(4-Bromopyridin-2-yl)methanamine hydrochloride is a highly functionalized and versatile chemical intermediate with significant applications in synthetic organic chemistry, particularly in the design and development of novel pharmaceutical agents. Its distinct reactive handles allow for extensive structural diversification, enabling researchers to explore chemical space efficiently. Proper understanding of its properties, synthesis, and handling is crucial for its safe and effective use in the laboratory.
References
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2a biotech. (n.d.). (4-BROMOPYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE. Retrieved from [Link]
-
PubChem. (n.d.). (4-Bromopyridin-3-YL)methanamine. Retrieved from [Link]
-
HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of (4-Bromopyridin-2-yl)methanamine in Custom Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
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